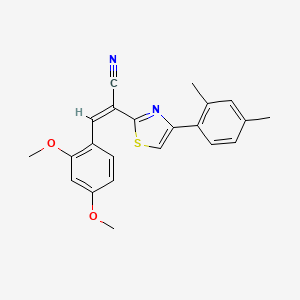
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-(2,4-dimethoxyphenyl)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476671-62-2, is a synthetic compound that incorporates a thiazole moiety and multiple aromatic substituents. This compound is of interest due to its potential biological activities, which include anticancer and anticonvulsant properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N2O2S, with a molecular weight of approximately 376.5 g/mol. The structure features a thiazole ring and methoxy groups that enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O2S |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 476671-62-2 |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
-
Mechanism of Action :
- Thiazole derivatives interact with key proteins involved in cell proliferation and survival pathways. The presence of methoxy groups on the phenyl rings may enhance these interactions by improving lipophilicity and cellular uptake.
- The compound's structure suggests potential interactions with the Bcl-2 family of proteins, which are crucial in regulating apoptosis.
-
Case Studies :
- A study reported that similar thiazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
- Another study highlighted a structure-activity relationship (SAR) where modifications to the phenyl ring significantly influenced cytotoxicity, suggesting that this compound may have comparable or enhanced activity .
Anticonvulsant Activity
Thiazole-containing compounds have also been explored for their anticonvulsant properties. The unique structural features of this compound may contribute to its efficacy in this area.
-
Mechanism of Action :
- Thiazoles are known to modulate neurotransmitter systems and ion channels associated with seizure activity. The specific interactions at the GABAergic system could be a potential pathway for anticonvulsant effects.
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Methoxy Groups | Enhance lipophilicity and cellular uptake |
| Thiazole Ring | Essential for anticancer and anticonvulsant activity |
| Dimethyl Substituents on Phenyl Rings | Increase cytotoxicity through electron donation |
Propriétés
IUPAC Name |
(Z)-3-(2,4-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-14-5-8-19(15(2)9-14)20-13-27-22(24-20)17(12-23)10-16-6-7-18(25-3)11-21(16)26-4/h5-11,13H,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAHPTWOQTJIY-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=C(C=C3)OC)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C=C(C=C3)OC)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













